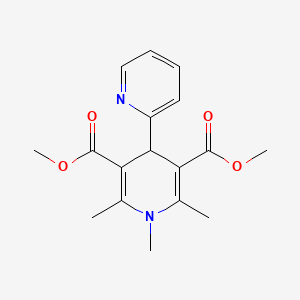
DIMETHYL 1,2,6-TRIMETHYL-4-(2-PYRIDYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
DIMETHYL 1,2,6-TRIMETHYL-4-(2-PYRIDYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE is a useful research compound. Its molecular formula is C17H20N2O4 and its molecular weight is 316.35 g/mol. The purity is usually 95%.
The exact mass of the compound dimethyl 1',2',6'-trimethyl-1',4'-dihydro-2,4'-bipyridine-3',5'-dicarboxylate is 316.14230712 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Dimethyl 1,2,6-trimethyl-4-(2-pyridyl)-1,4-dihydro-3,5-pyridinedicarboxylate (commonly referred to as DIMETHYL 1,2,6-TRIMETHYL) is a compound belonging to the class of 1,4-dihydropyridines. These compounds have garnered attention due to their diverse biological activities, including antihypertensive effects and potential applications in treating various diseases. This article explores the biological activity of DIMETHYL 1,2,6-TRIMETHYL through a review of existing literature and research findings.
Chemical Structure and Properties
The chemical structure of DIMETHYL 1,2,6-TRIMETHYL can be represented as follows:
This compound features a pyridine ring and two carboxylate groups which contribute to its biological activity. The presence of multiple methyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Antihypertensive Effects
Research indicates that derivatives of 1,4-dihydropyridines, including DIMETHYL 1,2,6-TRIMETHYL, exhibit significant hypotensive properties. These compounds work primarily by acting as calcium channel blockers. A study highlighted that similar compounds can reduce blood pressure by inhibiting calcium influx in vascular smooth muscle cells .
Cytotoxicity
In vitro studies have demonstrated that DIMETHYL 1,2,6-TRIMETHYL exhibits cytotoxic effects against various cancer cell lines. For instance:
- HeLa Cells : The compound showed moderate cytotoxicity with an IC50 value of approximately 16 μg/mL .
- Mechanism of Action : The cytotoxicity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells .
Enzyme Inhibition
DIMETHYL 1,2,6-TRIMETHYL has been evaluated for its inhibitory effects on specific enzymes:
- Kinase Inhibition : It has shown potential as an inhibitor of certain kinase enzymes involved in cancer progression .
- Protein Tyrosine Phosphatase (PTP) : Some studies suggest it may inhibit PTPs which play a role in regulating cell growth and differentiation .
Study on Hypotensive Activity
A clinical trial involving a related compound demonstrated significant reductions in systolic and diastolic blood pressure among hypertensive patients. Participants administered the compound showed an average decrease of 20 mmHg in systolic pressure over a four-week period .
Cytotoxicity Assessment
In a comparative study assessing various dihydropyridine derivatives:
- DIMETHYL 1,2,6-TRIMETHYL was found to be one of the most effective against HeLa cells.
- The study utilized flow cytometry to analyze cell cycle distribution post-treatment, confirming G0/G1 phase arrest as a primary mechanism of action .
Data Tables
| Biological Activity | IC50 Value | Target |
|---|---|---|
| Cytotoxicity against HeLa Cells | 16 μg/mL | Cancer Cell Lines |
| Inhibition of Calcium Channels | Not specified | Vascular Smooth Muscle Cells |
| Inhibition of Kinases | Not specified | Various Kinase Enzymes |
Properties
IUPAC Name |
dimethyl 1,2,6-trimethyl-4-pyridin-2-yl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-10-13(16(20)22-4)15(12-8-6-7-9-18-12)14(17(21)23-5)11(2)19(10)3/h6-9,15H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKPLCMARUSJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC=CC=N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














